molecular formula C6H15NO B6273769 1-(dimethylamino)butan-2-ol CAS No. 34487-37-1

1-(dimethylamino)butan-2-ol

Cat. No.: B6273769
CAS No.: 34487-37-1
M. Wt: 117.2
InChI Key:
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Description

1-(Dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a tertiary amine and a secondary alcohol, characterized by the presence of a dimethylamino group attached to the second carbon of a butanol chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)butan-2-ol can be synthesized through several methods:

    Reaction of 1-chlorobutane with dimethylamine: This method involves the nucleophilic substitution of 1-chlorobutane with dimethylamine in the presence of a base such as sodium hydroxide.

    Reduction of 1-(dimethylamino)butan-2-one: This method involves the reduction of 1-(dimethylamino)butan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

1-(Dimethylamino)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 1-(dimethylamino)butan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 1-(dimethylamino)butane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products:

    Oxidation: 1-(Dimethylamino)butan-2-one.

    Reduction: 1-(Dimethylamino)butane.

    Substitution: 1-(Dimethylamino)-2-chlorobutane or 1-(Dimethylamino)-2-bromobutane.

Scientific Research Applications

1-(Dimethylamino)butan-2-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industrial Applications: The compound is used as a stabilizer in polymer production and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(dimethylamino)butan-2-ol involves its interaction with biological targets through its amine and alcohol functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, while the hydroxyl group can form hydrogen bonds, enhancing its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(Dimethylamino)butan-2-ol can be compared with similar compounds such as:

    1-(Dimethylamino)propan-2-ol: This compound has a shorter carbon chain and different physical properties, making it less suitable for certain applications.

    1-(Dimethylamino)butan-2-one: This compound lacks the hydroxyl group, which affects its reactivity and binding properties.

    1-(Dimethylamino)butane: This compound lacks both the hydroxyl and carbonyl groups, significantly altering its chemical behavior and applications.

Uniqueness: this compound is unique due to its combination of a tertiary amine and a secondary alcohol, providing a versatile functional group arrangement that allows for diverse chemical reactions and applications.

Properties

CAS No.

34487-37-1

Molecular Formula

C6H15NO

Molecular Weight

117.2

Purity

95

Origin of Product

United States

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